molecular formula C27H22F2N4O2 B2645916 N-(4-ethylphenyl)-2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide CAS No. 950347-95-2

N-(4-ethylphenyl)-2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide

Cat. No.: B2645916
CAS No.: 950347-95-2
M. Wt: 472.496
InChI Key: IGEMSAOTEAQDDV-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a synthetic heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with fluorine atoms and a (4-fluorophenyl)methyl group. The molecule’s key structural attributes include:

  • Pyrazoloquinoline scaffold: A fused bicyclic system with a pyrazole ring (positions 1–3) and a quinoline moiety (positions 4–9).
  • 5-[(4-Fluorophenyl)methyl]: A lipophilic aromatic group that may influence pharmacokinetics and target affinity. N-(4-ethylphenyl)acetamide: A flexible side chain contributing to solubility and intermolecular interactions.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F2N4O2/c1-2-17-5-10-21(11-6-17)30-25(34)16-33-27(35)23-15-32(14-18-3-7-19(28)8-4-18)24-12-9-20(29)13-22(24)26(23)31-33/h3-13,15H,2,14,16H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEMSAOTEAQDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature, and catalysts are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethylphenyl)-2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. The pyrazoloquinoline moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that derivatives of pyrazoloquinoline can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and growth.

Anti-inflammatory Properties

Compounds like N-(4-ethylphenyl)-2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). Inhibitors of COX have been widely studied for their role in reducing inflammation and pain associated with various conditions such as arthritis and cardiovascular diseases.

Neurological Applications

The structural features of this compound suggest potential activity as a modulator of neurotransmitter receptors. Research into similar compounds has demonstrated their ability to act on AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain. This could lead to applications in treating neurological disorders such as Alzheimer's disease or schizophrenia.

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of kinase pathways
Anti-inflammatoryInhibition of COX enzymes
Neurological ModulationModulation of AMPA receptors

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents Key Differences Reference
Target Compound Pyrazolo[4,3-c]quinoline 8-F, 5-[(4-Fluorophenyl)methyl], N-(4-ethylphenyl)acetamide Benchmark for comparison
N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxamide Pyrazolo[4,3-c]pyridine 5-Ethyl, 7-carboxamide Pyridine instead of quinoline; lacks fluorine substituents
N-(4-Fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-thiazolo[4,5-d]pyridazin-5-yl]acetamide Thiazolo[4,5-d]pyridazine Dual 4-fluorophenyl groups, thiazolo core Different heterocycle; similar fluorophenyl motifs
2-{[3-(4-Chlorophenyl)-4-oxo-quinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Quinazoline 4-Chlorophenyl, sulfanyl linkage Sulfur-containing linker; chlorophenyl vs. fluorophenyl

Key Observations :

  • Fluorine Substitution: The target compound’s 8-fluoro and 5-[(4-fluorophenyl)methyl] groups enhance lipophilicity and electronic effects compared to non-fluorinated analogs (e.g., ’s ethyl/phenyl derivatives) .

NMR Profiling ():

  • Regions A (positions 39–44) and B (29–36) in NMR spectra are sensitive to substituent changes. The target compound’s fluorophenyl group likely perturbs these regions, altering chemical shifts compared to non-fluorinated analogs (e.g., Rapa derivatives) .
  • Synthesis : Microwave-assisted condensation (as in ) and palladium-catalyzed coupling () are common methods for analogous acetamide-containing heterocycles .

Key Findings :

  • Cytotoxicity : Fluorophenyl-containing compounds (e.g., ) show moderate cytotoxicity, suggesting the target compound may share similar properties .
  • Docking Efficiency : Chemical Space Docking () enriches for high-affinity compounds; the target’s fluorophenyl groups may improve binding compared to less halogenated analogs .

Quantitative Structure-Activity Relationship (QSAR) Trends

  • Fluorine Impact : Fluorine atoms increase electronegativity and metabolic stability, as seen in ’s dual-fluorophenyl compound .
  • Acetamide Linker : The N-(4-ethylphenyl)acetamide group balances hydrophilicity and steric bulk, contrasting with sulfanyl acetamides (), which may exhibit reduced membrane permeability .

Biological Activity

N-(4-ethylphenyl)-2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a complex organic compound belonging to the class of pyrazoloquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazoloquinoline core with various substituents that enhance its biological activity. The presence of the 4-fluorophenyl and ethyl groups contributes to its lipophilicity, which is crucial for its interaction with biological targets. The following table summarizes key structural features:

Component Description
Core StructurePyrazolo[4,3-c]quinoline
Functional Groups4-Ethylphenyl, 8-Fluoro, 4-Fluorophenyl
Molecular FormulaC₁₈H₁₈F₂N₂O
Molecular Weight320.35 g/mol

Biological Activity

Research indicates that compounds within the pyrazoloquinoline class exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Specific studies on this compound have highlighted several key findings:

  • Anticancer Activity : Preliminary in vitro studies suggest that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For example, it has been shown to inhibit cell growth in human tumor cell lines such as HeLa and A375 with IC50 values in the low micromolar range .
  • Mechanism of Action : The compound's mechanism appears to involve the inhibition of key enzymes associated with cell cycle regulation and apoptosis. Specifically, it has shown activity against cyclin-dependent kinases (CDKs), which are critical for cell cycle progression .
  • Selectivity : Compared to other compounds in its class, this compound exhibits a favorable selectivity profile against cancer cells versus normal cells, minimizing potential side effects associated with traditional chemotherapeutics .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antiproliferative Effects : In a study published by MDPI, researchers synthesized various pyrazoloquinoline derivatives and evaluated their antiproliferative effects against different cancer cell lines. This compound was among the most potent candidates tested .
  • In Vivo Efficacy : A mouse xenograft model demonstrated that this compound significantly inhibited tumor growth in models engineered to express specific oncogenic mutations. Tumor stasis was observed at doses as low as 15 mg/kg administered bi-daily .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize this compound, and what are the critical intermediates?

The compound’s synthesis likely involves multi-step routes, including:

  • Condensation reactions to form the pyrazoloquinoline core, similar to methods used for structurally related acetamides (e.g., nitroarene cyclization via palladium catalysis) .
  • Functionalization steps such as fluorophenylmethyl group introduction via alkylation or Suzuki coupling, as seen in fluorophenyl-containing heterocycles . Key intermediates include the pyrazoloquinoline scaffold and the N-(4-ethylphenyl)acetamide side chain. Purity (>95%) is typically verified via HPLC or LC-MS .

Q. How is the compound’s structural integrity validated in academic studies?

  • X-ray crystallography for absolute configuration determination, as applied to fluorophenyl-pyridine analogs .
  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and hydrogen bonding patterns (e.g., intramolecular C–H···O interactions in related acetamides) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What in vitro screening approaches are recommended for preliminary biological activity assessment?

  • Enzyme inhibition assays : Target-specific assays (e.g., kinase or receptor binding) using fluorogenic substrates or radiolabeled ligands, analogous to c-Met inhibitor studies .
  • Cellular viability assays (e.g., MTT) to evaluate cytotoxicity in cancer or neuronal cell lines, as demonstrated for neuroleptic pyridoindole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pyrazoloquinoline core for enhanced potency?

  • Systematic substitution : Vary the fluorophenylmethyl group (e.g., 4-fluorophenyl vs. 3-chlorophenyl) to assess steric/electronic effects on target binding, as shown in neuroleptic SAR optimization .
  • Rigidification strategies : Introduce sp³-hybridized carbons or fused rings to probe conformational flexibility, as seen in semirigid dopamine receptor ligands .
  • Data-driven optimization : Use molecular docking to prioritize substituents based on predicted binding affinity to targets like kinases or GPCRs .

Q. How should researchers reconcile contradictory activity data across experimental models?

  • Assay condition analysis : Compare buffer pH, co-solvents (e.g., DMSO concentration), and cell line genetic backgrounds, which significantly impact compound solubility and target engagement .
  • Orthogonal validation : Confirm activity in multiple models (e.g., primary cells vs. immortalized lines) and with alternative readouts (e.g., Western blot for target phosphorylation alongside viability assays) .

Q. What in vivo models are suitable for pharmacokinetic and efficacy profiling?

  • Xenograft models : Subcutaneous tumor models (e.g., NIH3T3/TPR-Met) to assess antitumor efficacy, with plasma/tissue LC-MS quantification of parent compound and metabolites .
  • Neurobehavioral models : Rodent antiamphetamine assays for CNS activity evaluation, as validated for fluorophenyl-containing neuroleptics .

Q. What metabolic stability challenges are associated with the fluorophenyl and pyrazoloquinoline moieties?

  • Metabolic hotspots : The fluorophenyl group may undergo CYP450-mediated oxidation, generating nonselective metabolites (e.g., hydroxylated derivatives). Mitigation strategies include blocking vulnerable positions with methyl or trifluoromethyl groups .
  • Accelerated stability testing : Use liver microsomes or hepatocytes to identify major metabolites, followed by structural modification (e.g., deuterium incorporation at labile C–H bonds) .

Q. How can computational tools guide the optimization of physicochemical properties?

  • Solubility prediction : Use Hansen solubility parameters and LogP calculations to balance lipophilicity (targeting LogP 2–5) .
  • Permeability modeling : Apply PAMPA or Caco-2 cell models to optimize bioavailability, adjusting the acetamide side chain for enhanced membrane penetration .

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